molecular formula C16H16N2O B11100579 N-[4-(pyridin-4-ylmethyl)phenyl]cyclopropanecarboxamide

N-[4-(pyridin-4-ylmethyl)phenyl]cyclopropanecarboxamide

Cat. No.: B11100579
M. Wt: 252.31 g/mol
InChI Key: SVZFSSZUXNCTJN-UHFFFAOYSA-N
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Description

N-{4-[(pyridin-4-yl)methyl]phenyl}cyclopropanecarboxamide is an organic compound that features a cyclopropane ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(pyridin-4-yl)methyl]phenyl}cyclopropanecarboxamide typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the carboxamide group: This step involves the reaction of the cyclopropane derivative with an amine, forming the carboxamide linkage.

    Introduction of the pyridin-4-ylmethyl group: This can be accomplished through nucleophilic substitution reactions, where the pyridin-4-ylmethyl group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(pyridin-4-yl)methyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, water radical cations.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of N-oxides or quaternary ammonium cations.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{4-[(pyridin-4-yl)methyl]phenyl}cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(pyridin-4-yl)methyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(pyridin-4-yl)methyl]phenyl}cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring, carboxamide group, and pyridin-4-ylmethyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

N-[4-(pyridin-4-ylmethyl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C16H16N2O/c19-16(14-3-4-14)18-15-5-1-12(2-6-15)11-13-7-9-17-10-8-13/h1-2,5-10,14H,3-4,11H2,(H,18,19)

InChI Key

SVZFSSZUXNCTJN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3

Origin of Product

United States

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